2-Amino-5-bromo-4-methoxypyrimidine
Overview
Description
2-Amino-5-bromo-4-methoxypyrimidine is a chemical compound with the molecular formula C5H6BrN3O . It is used as a building block in the chemical synthesis of halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-4-methoxypyrimidine consists of a pyrimidine ring substituted with an amino group at the 2-position, a bromo group at the 5-position, and a methoxy group at the 4-position . The molecular weight is 204.02 g/mol .Scientific Research Applications
Synthetic Chemistry and Industrial Production : 2-Amino-4-methoxypyrimidine, closely related to 2-Amino-5-bromo-4-methoxypyrimidine, has been prepared through methoxylation, featuring low cost, easy process, and high yields, indicating potential for efficient industrial production (Ju, 2009).
Antiviral Activity : Certain derivatives of 2-Amino-5-bromo-4-methoxypyrimidine exhibit significant antiviral activity, particularly against retroviruses, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Pharmacological Research : The compound's derivatives have been explored in pharmacological research, particularly in the context of psychoactive substances, highlighting its relevance in understanding drug metabolism and pharmacokinetics (Kanamori et al., 2002).
Photochemical Reactions : Studies on related compounds, such as 4-Amino-2-methoxypyrimidine, reveal insights into photochemical reactions, indicating potential applications in photochemistry and photobiology (Szabo & Berens, 1975).
Thermodynamic and Solubility Studies : Research on 2-amino-4-chloro-6-methoxypyrimidine, a structurally similar compound, provides valuable data on solubility and thermodynamic properties in various solvents, which is crucial for pharmaceutical formulation and chemical synthesis (Yao, Xia, & Li, 2017).
Thiazolopyrimidine Derivatives Synthesis : Derivatives of 2-Amino-5-bromo-4-methoxypyrimidine have been used in the synthesis of thiazolopyrimidine derivatives, indicating its utility in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Structural and Spectroscopic Analysis : Quantum chemical calculations on 2-Amino-5-bromo-6-methyl-4-pyrimidinol, a related compound, offer insights into molecular structure and spectroscopic characteristics, essential for understanding its chemical behavior (Prabavathi & Nilufer, 2015).
properties
IUPAC Name |
5-bromo-4-methoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRROWNSCFWHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661759 | |
Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxypyrimidin-2-amine | |
CAS RN |
36082-45-8 | |
Record name | 5-Bromo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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